molecular formula C20H12FNO4 B2941263 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide CAS No. 921784-81-8

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

Cat. No. B2941263
CAS RN: 921784-81-8
M. Wt: 349.317
InChI Key: KGISXMLHZKDLGK-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide, also known as Furosemide, is a potent diuretic drug that is widely used to treat various medical conditions such as hypertension, edema, and congestive heart failure. It works by blocking the reabsorption of sodium, chloride, and water in the kidneys, leading to increased urine output and decreased fluid retention in the body. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide works by inhibiting the sodium-potassium-chloride co-transporter in the ascending limb of the loop of Henle in the kidneys. This leads to the inhibition of sodium, chloride, and water reabsorption, resulting in increased urine output and decreased fluid retention in the body. N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide also causes vasodilation and decreases peripheral vascular resistance, leading to a decrease in blood pressure.
Biochemical and Physiological Effects
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has several biochemical and physiological effects on the body. It increases urine output and decreases fluid retention, leading to a decrease in blood volume and blood pressure. N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide also causes a decrease in plasma volume, which leads to an increase in the concentration of red blood cells and hemoglobin. Moreover, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has been shown to increase the excretion of calcium, magnesium, and potassium ions in the urine, leading to electrolyte imbalances if not properly monitored.

Advantages and Limitations for Lab Experiments

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has several advantages for lab experiments. It is a potent diuretic drug that can be used to induce acute volume depletion in animal models. N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is also easy to administer and has a rapid onset of action. However, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has some limitations for lab experiments. It can cause electrolyte imbalances and dehydration, which can affect the results of experiments. Moreover, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has a short half-life, which requires frequent dosing in long-term experiments.

Future Directions

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has been extensively studied for its therapeutic applications and mechanism of action. However, there are several future directions for research on N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide. One potential direction is to investigate the effects of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide on the gut microbiome and its potential role in the development of gastrointestinal diseases. Another direction is to investigate the potential therapeutic applications of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide in other medical conditions such as chronic kidney disease and heart failure. Moreover, future research can focus on developing novel formulations of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a potent diuretic drug that has been extensively studied for its therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has several advantages for lab experiments, but also has some limitations that need to be taken into consideration. Future research on N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide can lead to the development of novel therapies for various medical conditions.

Synthesis Methods

The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide involves the condensation of 5-phenyl-1,3-dihydro-2H-benzimidazol-2-one with 4-chloro-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced with iron powder and acetic acid to yield N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide. The overall reaction can be represented as follows:

Scientific Research Applications

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has been extensively studied for its therapeutic applications in various medical conditions. It is commonly used to treat hypertension, edema, and congestive heart failure. N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has also been shown to be effective in treating acute pulmonary edema, hypercalcemia, and hyperkalemia. Moreover, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has been used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications in other medical conditions.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO4/c21-13-5-3-12(4-6-13)19-11-16(23)15-10-14(7-8-17(15)26-19)22-20(24)18-2-1-9-25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISXMLHZKDLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

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